2-Methylbenzylamine

Catalog No.
S564635
CAS No.
89-93-0
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzylamine

CAS Number

89-93-0

Product Name

2-Methylbenzylamine

IUPAC Name

(2-methylphenyl)methanamine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3

InChI Key

CJAAPVQEZPAQNI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN

Synonyms

((2-Methylphenyl)methyl)amine; (2-Methylphenyl)methanamine; NSC 30466; o-Methylbenzylamine; o-Tolylmethanamine; o-Xylylamine;

Canonical SMILES

CC1=CC=CC=C1CN

Synthesis of N-protected Anilines:

The primary application of 2-Methylbenzylamine in scientific research lies in the synthesis of N-protected anilines, specifically N-Boc-protected anilines. These anilines are valuable intermediates in organic synthesis due to the ease of introduction and removal of the Boc (tert-butoxycarbonyl) protecting group. 2-Methylbenzylamine is used as a starting material in the preparation of N-Boc-2-methylbenzylamine, which can then be further reacted with various electrophiles to form diversely substituted N-Boc-protected anilines. []

2-Methylbenzylamine, with the chemical formula C8_8H11_{11}N and CAS number 89-93-0, is an organic compound characterized by a benzene ring with a methyl group attached at the ortho position relative to the amine group. This compound appears as a colorless to light yellow liquid and is known for its distinct aromatic properties. It is soluble in water and various organic solvents, including ethanol and ether, and has a boiling point of approximately 198-200 °C and a melting point of -10 °C .

Due to its functional groups. It can undergo:

  • N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Formation of N-Boc-protected anilines: By reacting with tert-butoxycarbonyl anhydride, it forms N-Boc-2-methylbenzylamine, which serves as a valuable intermediate in organic synthesis .
  • Cyclization Reactions: In specific conditions, it may cyclize to form aziridinium ions or other nitrogen-containing heterocycles, as observed in related compounds like xylamine .

The synthesis of 2-Methylbenzylamine can be achieved through several methods:

  • Reduction of 2-Methylbenzaldehyde: This method involves reducing the corresponding aldehyde using reducing agents such as lithium aluminum hydride.
  • Alkylation of Aniline: An alternative route includes the alkylation of aniline with methyl iodide under basic conditions.
  • Direct Amination: The direct amination of toluene using ammonia under high temperature and pressure can also yield 2-Methylbenzylamine .

2-Methylbenzylamine is primarily used in organic synthesis as a precursor for producing N-Boc-protected anilines, which are important intermediates in pharmaceuticals and agrochemicals. Its applications extend to:

  • Synthesis of Fine Chemicals: Used in the preparation of complex organic molecules.
  • Research Reagent: Employed in various chemical transformations and reaction mechanisms in academic research .

Several compounds share structural similarities with 2-Methylbenzylamine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
BenzylamineC6_6H7_7N; simple amine without methyl substitutionBasic amine used in various syntheses but lacks methyl group
TolueneC7_7H8_8; aromatic hydrocarbonNon-amino compound; primarily used as a solvent
XylamineN-2'-chloroethyl-N-ethyl-2-methylbenzylamineExhibits irreversible inhibition of norepinephrine uptake
AnilineC6_6H7_7N; amino derivative of benzeneBasic structure for many dyes and pharmaceuticals

Uniqueness of 2-Methylbenzylamine: The presence of both a methyl group at the ortho position and an amine functional group provides it with unique reactivity compared to its analogs. This structural arrangement allows for specific synthetic pathways that are not accessible to simpler amines or hydrocarbons.

XLogP3

1.3

Boiling Point

206.0 °C

Melting Point

-30.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

89-93-0

Wikipedia

1-(2-methylphenyl)methanamine

General Manufacturing Information

Benzenemethanamine, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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